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molecular formula C18H17N3O3S B8697100 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide

Cat. No. B8697100
M. Wt: 355.4 g/mol
InChI Key: PLQSEWKOGCMNEY-UHFFFAOYSA-N
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Patent
US07714134B2

Procedure details

Prepared according to general procedure A starting from 6-acetyl-2-amino-3-cyano4,5,6,7-tetrahydro-thieno[2,3-c]pyridine (compound A3) and 3-methoxybenzoyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][C:7]2[C:10]([C:14]#[N:15])=[C:11]([NH2:13])[S:12][C:6]=2[CH2:5]1)(=[O:3])[CH3:2].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21](Cl)=[O:22]>>[C:1]([N:4]1[CH2:9][CH2:8][C:7]2[C:10]([C:14]#[N:15])=[C:11]([NH:13][C:21](=[O:22])[C:20]3[CH:24]=[CH:25][CH:26]=[C:18]([O:17][CH3:16])[CH:19]=3)[S:12][C:6]=2[CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CC2=C(CC1)C(=C(S2)N)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CC2=C(CC1)C(=C(S2)N)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1CC2=C(CC1)C(=C(S2)NC(C2=CC(=CC=C2)OC)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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